6-(2-Bromoacetyl)pyridazin-3(2H)-one is a chemical compound characterized by its unique molecular structure and properties. It has the molecular formula and is classified as a pyridazine derivative, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms. The presence of the bromoacetyl group enhances its reactivity, making it significant in various chemical applications, particularly in medicinal chemistry and materials science .
The compound is cataloged under the CAS number 1688629-01-7, and its molecular weight is approximately 217.02 g/mol . It is recognized for its potential utility in synthesizing pharmaceuticals and other organic compounds. The classification of this compound falls under heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities .
The synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one typically involves the reaction of pyridazin-3(2H)-one with bromoacetyl chloride or another bromoacetylating agent. This process can be conducted under mild conditions to achieve high yields.
The molecular structure of 6-(2-bromoacetyl)pyridazin-3(2H)-one features a pyridazine ring with a bromoacetyl substituent at the 6-position.
6-(2-Bromoacetyl)pyridazin-3(2H)-one participates in various chemical reactions due to the presence of the bromoacetyl group:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired products while minimizing side reactions.
The mechanism of action for 6-(2-bromoacetyl)pyridazin-3(2H)-one largely depends on its application in medicinal chemistry. It may act by:
This mechanism is crucial for its role in drug design and development, particularly for targeting specific biological processes .
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
6-(2-Bromoacetyl)pyridazin-3(2H)-one has several significant applications:
Pyridazinone (1,2-diazin-6-one) scaffolds emerged in medicinal chemistry during the mid-20th century, initially investigated for cardiovascular applications such as cardiotonic and antihypertensive agents. Early derivatives like pimobendan demonstrated PDE-III inhibitory activity, establishing pyridazinone as a privileged structure in drug design [5]. By the 1990s, research expanded into agrochemicals (e.g., herbicidal compounds) due to the scaffold’s tunable electronic properties and bioavailability [4] [5]. The 21st century witnessed diversification into anti-inflammatory, antimicrobial, and anticancer domains, driven by the scaffold’s capacity to modulate kinase targets and inflammatory pathways. Key milestones include:
Table 1: Historical Milestones in Pyridazinone Derivative Development
Time Period | Therapeutic Focus | Key Derivatives | Advances |
---|---|---|---|
1970s–1980s | Cardiovascular | Pimobendan, Zardaverine | PDE-III inhibition; Inotropic effects |
1990s | Agrochemicals | Norflurazon (herbicide) | Photosynthesis inhibition |
2000s–Present | Oncology/Inflammation | 6-Aryl-2-(p-sulfamylphenyl)pyridazin-3(2H)-ones | Kinase modulation; NCI screening pipelines |
The 6-(2-bromoacetyl) moiety introduces critical electrophilic reactivity and steric properties to the pyridazinone core, profoundly altering its bioactivity profile. This substituent enables:
Table 2: Impact of 6-Substituents on Pyridazinone Properties
6-Substituent | Aqueous Solubility (mol/L) | logP | Key Bioactivities |
---|---|---|---|
H (parent) | 1.26 × 10⁻⁵ | 0.9 | Low-affinity ligand; minimal bioactivity |
Phenyl | 8.22 × 10⁻³ (in ethanol) | 2.3 | Cardiotonic; moderate kinase inhibition |
2-Bromoacetyl | ~5.18 × 10⁻³ (in methanol) | ~2.8 | Covalent kinase inhibition; pro-apoptotic |
p-Sulfamylphenyl | <10⁻⁴ | 1.5 | Anticancer (NCI GI₅₀ < 0.1 μM) |
Pyridazinones offer strategic advantages in modulating oncogenic and inflammatory pathways:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2